Ethyl (3R)-3-amino-3-cyclopropylpropanoate
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Overview
Description
Ethyl (3R)-3-amino-3-cyclopropylpropanoate is an organic compound with a unique structure that includes a cyclopropyl group, an amino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R)-3-amino-3-cyclopropylpropanoate typically involves the following steps:
Amination: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a precursor compound.
Esterification: The ester functional group is formed through esterification reactions, typically involving the reaction of an alcohol with a carboxylic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to facilitate the cyclopropanation and esterification steps, providing a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-3-amino-3-cyclopropylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl alcohols or primary amines.
Substitution: Formation of substituted cyclopropyl esters or amides
Scientific Research Applications
Ethyl (3R)-3-amino-3-cyclopropylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl (3R)-3-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to inflammation, microbial growth, or metabolic processes
Comparison with Similar Compounds
Similar Compounds
Ethyl (3S)-3-amino-3-cyclopropylpropanoate: A stereoisomer with different spatial arrangement of atoms.
Cyclopropylamine: Lacks the ester functional group but shares the cyclopropyl and amino groups.
Ethyl 3-aminopropanoate: Contains the amino and ester groups but lacks the cyclopropyl group.
Uniqueness
Ethyl (3R)-3-amino-3-cyclopropylpropanoate is unique due to its combination of a cyclopropyl group, an amino group, and an ester functional group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl (3R)-3-amino-3-cyclopropylpropanoate |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)5-7(9)6-3-4-6/h6-7H,2-5,9H2,1H3/t7-/m1/s1 |
InChI Key |
DARPOOYXGSBFGN-SSDOTTSWSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C1CC1)N |
Canonical SMILES |
CCOC(=O)CC(C1CC1)N |
Origin of Product |
United States |
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